molecular formula C22H20N2O5 B6140528 N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

Cat. No.: B6140528
M. Wt: 392.4 g/mol
InChI Key: IYDHFXSHDVYTKG-FMCGGJTJSA-N
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Description

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphtho[2,3-b][1,4]dioxine core with a hydrazide functional group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with a naphthalene core structure, such as naphthoquinones.

    Dihydrobenzo[b][1,4]dioxine derivatives: Compounds with a dihydrobenzo[b][1,4]dioxine core, such as certain benzodioxane derivatives.

    Hydrazide derivatives: Compounds containing a hydrazide functional group, such as isoniazid

Uniqueness

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is unique due to its combination of structural features, including the naphtho[2,3-b][1,4]dioxine core and the hydrazide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-2-27-17-9-5-8-16(21(17)25)12-23-24-22(26)20-13-28-18-10-14-6-3-4-7-15(14)11-19(18)29-20/h3-12,20,25H,2,13H2,1H3,(H,24,26)/b23-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDHFXSHDVYTKG-FMCGGJTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2COC3=CC4=CC=CC=C4C=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\NC(=O)C2COC3=CC4=CC=CC=C4C=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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